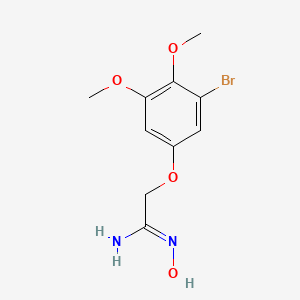![molecular formula C18H32N6O2S2 B14870370 2,2'-(ethane-1,2-diyldiimino)bis[2-(methylsulfanyl)-6-propyl-2,3-dihydropyrimidin-4(1H)-one]](/img/structure/B14870370.png)
2,2'-(ethane-1,2-diyldiimino)bis[2-(methylsulfanyl)-6-propyl-2,3-dihydropyrimidin-4(1H)-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(methylthio)-6-propyl-2,3-dihydropyrimidin-4(1H)-one) is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as azanediyl, methylthio, and dihydropyrimidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(methylthio)-6-propyl-2,3-dihydropyrimidin-4(1H)-one) typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of primary amines with aldehydes or ketones to form imines.
Cyclization: The imines undergo cyclization reactions to form dihydropyrimidinone rings.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(methylthio)-6-propyl-2,3-dihydropyrimidin-4(1H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dihydropyrimidinone rings to tetrahydropyrimidinones.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce tetrahydropyrimidinones.
Scientific Research Applications
2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(methylthio)-6-propyl-2,3-dihydropyrimidin-4(1H)-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(2-hydroxyphenyl)acetic acid): Similar structure but with hydroxyphenyl groups instead of methylthio and propyl groups.
N,N’- (1,2-phenylene)bis(azanediyl)bis(thioxomethylene)dibenzoamide: Contains azanediyl and thioxomethylene groups but differs in overall structure.
Uniqueness
The uniqueness of 2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(methylthio)-6-propyl-2,3-dihydropyrimidin-4(1H)-one) lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H32N6O2S2 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-methylsulfanyl-2-[2-[(2-methylsulfanyl-4-oxo-6-propyl-1,3-dihydropyrimidin-2-yl)amino]ethylamino]-6-propyl-1,3-dihydropyrimidin-4-one |
InChI |
InChI=1S/C18H32N6O2S2/c1-5-7-13-11-15(25)23-17(21-13,27-3)19-9-10-20-18(28-4)22-14(8-6-2)12-16(26)24-18/h11-12,19-22H,5-10H2,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
YFRWPZHUPAKZGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(N1)(NCCNC2(NC(=CC(=O)N2)CCC)SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


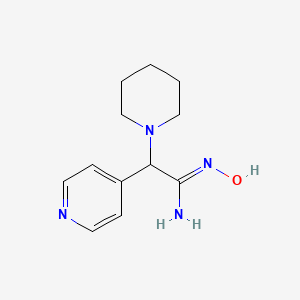
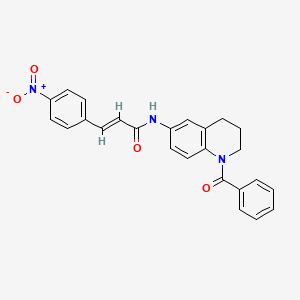
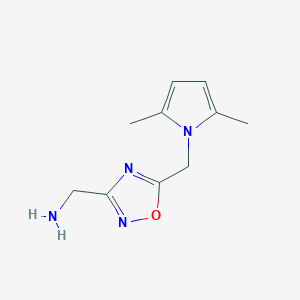
![3-Isopropylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14870299.png)
![1-(2,4-Dihydroxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14870311.png)

![4-(1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B14870330.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B14870343.png)
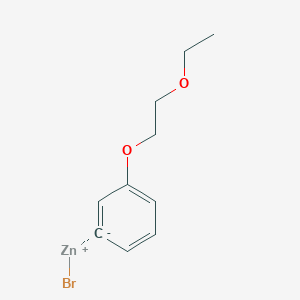
![5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B14870375.png)


